2-Chloro-N-cyclopropyl-4-methylnicotinamide
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-6-4-5-12-9(11)8(6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
TYKRYJOWEHKQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for 2-Chloro-N-cyclopropyl-4-methylnicotinamide are not widely documented. industrial production methods may involve specific reaction conditions and reagents. Unfortunately, detailed information on these methods is limited.
Chemical Reactions Analysis
2-Chloro-N-cyclopropyl-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions could lead to different derivatives.
Substitution: Substituent groups can be introduced at various positions on the pyridine ring.
Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Recent studies have highlighted the potential of chlorine-containing heterocycles, including 2-Chloro-N-cyclopropyl-4-methylnicotinamide, as effective antimicrobial agents. For instance, compounds similar to this have demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of the chlorine atom in the structure enhances these antimicrobial properties, making it a candidate for further development in antibiotic therapies.
1.2 Anticancer Potential
Research indicates that derivatives of nicotinamide compounds may possess anticancer properties. In particular, studies on related compounds have shown promising results in preclinical evaluations against colorectal cancer models. These compounds exhibit antiangiogenic effects, which are crucial for inhibiting tumor growth and metastasis . The unique structure of 2-Chloro-N-cyclopropyl-4-methylnicotinamide may contribute to similar effects, warranting further investigation.
Agrochemical Applications
2.1 Insecticidal Activity
The compound has been explored for its insecticidal properties. It is part of formulations designed to enhance pest control efficacy against agricultural pests. The formulation containing 2-Chloro-N-cyclopropyl-4-methylnicotinamide has shown increased contact efficacy against various insect vectors, suggesting its potential use in integrated pest management strategies .
2.2 Herbicide Development
There is ongoing research into the herbicidal applications of chlorinated nicotinamides. Compounds with similar structures have been evaluated for their ability to inhibit specific plant growth pathways, suggesting that 2-Chloro-N-cyclopropyl-4-methylnicotinamide could be developed into a selective herbicide .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-Chloro-N-cyclopropyl-4-methylnicotinamide is essential for optimizing its efficacy in various applications. Research has shown that modifications to the chlorine substituent can significantly influence biological activity. For example:
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antimicrobial Evaluation
In vitro studies demonstrated that derivatives of 2-Chloro-N-cyclopropyl-4-methylnicotinamide exhibited MICs comparable to leading antibiotics, highlighting its potential as a new antimicrobial agent . -
Case Study 2: Insect Control Formulation
Field trials showed that formulations containing this compound resulted in a significant reduction of pest populations compared to untreated controls, validating its use in agricultural settings . -
Case Study 3: Anticancer Research
Preclinical models indicated that compounds related to 2-Chloro-N-cyclopropyl-4-methylnicotinamide effectively inhibited tumor growth through antiangiogenic mechanisms, suggesting a pathway for therapeutic development .
Mechanism of Action
The precise mechanism by which 2-Chloro-N-cyclopropyl-4-methylnicotinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 2-Chloro-N-cyclopropyl-4-methylnicotinamide but differ in substituents or heterocyclic cores. These differences significantly impact physicochemical properties and biological activity.
Biological Activity
2-Chloro-N-cyclopropyl-4-methylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, pharmacological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-cyclopropyl-4-methylnicotinamide can be represented as follows:
This compound features a chlorinated nicotinamide core with a cyclopropyl substituent, which may influence its biological activity and metabolic stability.
Antimicrobial Properties
Research indicates that derivatives of nicotinamide, including 2-Chloro-N-cyclopropyl-4-methylnicotinamide, exhibit antimicrobial properties. A study highlighted that modifications in the nicotinamide structure can enhance activity against various pathogens, suggesting that the cyclopropyl group may play a role in this enhancement .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it was noted that the incorporation of cyclopropyl groups can affect the binding affinity and selectivity towards target enzymes. In particular, analogs with cyclopropyl substitutions showed varied inhibitory effects on kinases involved in cellular signaling pathways .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 2-Chloro-N-cyclopropyl-4-methylnicotinamide is crucial for understanding its therapeutic potential. Studies suggest that while the cyclopropyl group may enhance certain pharmacological properties, it can also lead to increased metabolic degradation. For example, one study reported a human clearance rate (CL_int) of 157 μL/min/mg for compounds with similar structures, indicating rapid metabolism .
Case Study 1: Antiparasitic Activity
In a comparative study on antiparasitic agents, 2-Chloro-N-cyclopropyl-4-methylnicotinamide was evaluated alongside other nicotinamide derivatives. The results demonstrated significant activity against Plasmodium falciparum, with an effective concentration (EC50) indicating potent inhibition of parasite growth .
Case Study 2: Selectivity Profiling
Another study focused on the selectivity profiling of this compound against various kinases. The findings revealed that while it inhibited platelet-derived growth factor receptor kinases effectively, it exhibited less activity against other kinases, suggesting a degree of selectivity that could be advantageous in drug design .
Summary of Findings
| Property | Observation |
|---|---|
| Chemical Structure | C₁₀H₁₁ClN₂O |
| Antimicrobial Activity | Effective against various pathogens |
| Enzyme Inhibition | Selective inhibition of specific kinases |
| Metabolic Stability | Increased degradation noted in metabolic studies |
| Antiparasitic Efficacy | Significant activity against Plasmodium falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
